molecular formula C11H12FN3 B12851764 n-(2-Aminoethyl)-5-fluoroisoquinolin-1-amine

n-(2-Aminoethyl)-5-fluoroisoquinolin-1-amine

Cat. No.: B12851764
M. Wt: 205.23 g/mol
InChI Key: CBWCLRPZKVODCI-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-5-fluoroisoquinolin-1-amine: is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of the aminoethyl group and the fluorine atom in the isoquinoline ring makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminoethyl)-5-fluoroisoquinolin-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-fluoroisoquinoline.

    Amination: The 5-fluoroisoquinoline undergoes a nucleophilic substitution reaction with 2-bromoethylamine to introduce the aminoethyl group.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the isoquinoline ring or the aminoethyl group, resulting in the formation of reduced derivatives.

    Substitution: The fluorine atom in the isoquinoline ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed:

    Oxidation: Formation of N-(2-aminoethyl)-5-fluoroisoquinolin-1-oxide.

    Reduction: Formation of N-(2-aminoethyl)-5-fluoroisoquinolin-1-amine derivatives with reduced functional groups.

    Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry for the preparation of metal complexes.

Biology:

  • Investigated for its potential as a fluorescent probe due to the presence of the fluorine atom.
  • Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

  • Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
  • Evaluated for its biological activity, including antimicrobial and anticancer properties.

Industry:

  • Utilized in the development of advanced materials, including polymers and nanomaterials.
  • Employed in the production of specialty chemicals and fine chemicals.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-5-fluoroisoquinolin-1-amine involves its interaction with specific molecular targets. The aminoethyl group allows the compound to form hydrogen bonds and electrostatic interactions with biological molecules. The fluorine atom can enhance the compound’s lipophilicity and membrane permeability, facilitating its entry into cells. Once inside the cell, the compound can interact with enzymes, receptors, or nucleic acids, leading to various biological effects.

Comparison with Similar Compounds

  • N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
  • N-(2-Aminoethyl)-1-aziridineethanamine
  • N-(2-Aminoethyl)glycine

Comparison:

  • N-(2-Aminoethyl)-5-fluoroisoquinolin-1-amine is unique due to the presence of the fluorine atom in the isoquinoline ring, which can significantly influence its chemical and biological properties.
  • Compared to N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane , the isoquinoline derivative may exhibit different reactivity and applications due to the aromatic ring structure.
  • N-(2-Aminoethyl)-1-aziridineethanamine and N-(2-Aminoethyl)glycine have different core structures, leading to variations in their chemical behavior and potential uses.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H12FN3

Molecular Weight

205.23 g/mol

IUPAC Name

N'-(5-fluoroisoquinolin-1-yl)ethane-1,2-diamine

InChI

InChI=1S/C11H12FN3/c12-10-3-1-2-9-8(10)4-6-14-11(9)15-7-5-13/h1-4,6H,5,7,13H2,(H,14,15)

InChI Key

CBWCLRPZKVODCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2NCCN)C(=C1)F

Origin of Product

United States

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